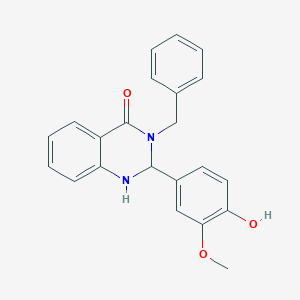

3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-27-20-13-16(11-12-19(20)25)21-23-18-10-6-5-9-17(18)22(26)24(21)14-15-7-3-2-4-8-15/h2-13,21,23,25H,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZLJINKZUDVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzylamine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity of Substituents

Biological Derivatization

-

Anticancer Modifications :

-

Antioxidant Activity :

Comparative Reaction Yields

Mechanistic Insights

-

Cyclization Pathways : Quantum chemical calculations (SMD-B3LYP-D3(BJ)) confirm that cyclization proceeds via nucleophilic attack of N3 on the carbonyl group, followed by water elimination (ΔG‡ = 25.6 kcal/mol) .

-

Regioselectivity : Substituents on the aryl ring (e.g., methoxy vs. hydroxy) direct reactivity toward electrophilic aromatic substitution at the para position .

Stability and Degradation

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step processes that can include reactions with various substituted phenols and amines. The compound is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm its structure and purity.

Anticancer Properties

Research indicates that tetrahydroquinazolinone derivatives exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease .

Anti-inflammatory Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated anti-inflammatory properties. Studies have indicated that it can reduce inflammation markers in various cellular models .

Study on Neurodegenerative Diseases

A study published in a peer-reviewed journal explored the effects of tetrahydroquinazolinone derivatives on neurodegenerative disease models. The results showed that these compounds could significantly reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease .

Anticancer Efficacy

Another research project focused on the anticancer efficacy of similar compounds derived from the tetrahydroquinazolinone scaffold. The study highlighted that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Research Findings and Trends

Substituent Effects on Bioactivity

- Hydroxy and Methoxy Groups : The target compound’s 4-hydroxy-3-methoxyphenyl group may enhance hydrogen bonding with biological targets (e.g., enzymes or receptors), contrasting with purely lipophilic substituents like the bis(4-methoxyphenyl) groups in 4l .

- Benzyl vs. Heterocyclic Moieties : The benzyl group in the target compound provides moderate lipophilicity, whereas oxadiazole (in 5a ) or morpholine sulfonyl (in the BRD4 inhibitor) introduces rigidity or polarity, respectively. These differences influence target specificity: 5a shows antimicrobial activity, while the morpholine derivative targets bromodomains .

Physicochemical Properties

Biological Activity

3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines, characterized by a fused ring system that contributes to its biological properties. Its molecular formula is , and it features a benzyl group and a hydroxy-methoxy phenyl substituent that may influence its interaction with biological targets.

Anticancer Activity

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of intrinsic and extrinsic signaling pathways. The specific compound under discussion has demonstrated cytotoxicity against several cancer cell lines, suggesting potential for development as an anticancer agent .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Compounds with similar structures have been noted for their ability to scavenge free radicals and reduce oxidative stress markers in vitro. This property is critical in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory activity. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response . This activity positions the compound as a potential therapeutic agent for inflammatory diseases.

The biological effects of this compound may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may influence signaling cascades such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.

Case Studies

Several studies have documented the biological activity of tetrahydroquinazoline derivatives:

- Cytotoxicity Assays : A study demonstrated that derivatives with similar structures exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

- In Vivo Studies : Animal models have shown that administration of related compounds resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. What are the standard protocols for synthesizing 3-benzyl-2-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one?

The synthesis typically involves refluxing substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) to form the tetrahydroquinazolinone core. For example, a general method involves dissolving 0.001 mol of a triazole precursor in ethanol, adding 5 drops of glacial acetic acid and 0.001 mol of substituted benzaldehyde, and refluxing for 4 hours . Retrosynthetic analysis suggests using anthranilic acid, substituted amines, and benzoyl chloride analogs to optimize the quinazolinone scaffold .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths and angles .

- NMR spectroscopy : Proton and carbon NMR can confirm substituent positions, particularly the benzyl and methoxyphenyl groups. For example, the methoxy group typically appears as a singlet at ~3.8 ppm in H NMR .

- Mass spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., HR-ESI-MS with ∆ < 2 ppm) .

Q. How is the biological activity of this compound typically evaluated in preclinical studies?

Biological assays focus on antimicrobial or antitumor activity. For example:

- Minimum Inhibitory Concentration (MIC) : Test against bacterial strains (e.g., Mycobacterium tuberculosis) using microdilution methods .

- Cytotoxicity assays : Use cell lines (e.g., HeLa) with MTT or resazurin-based protocols to quantify IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Discrepancies in crystallographic data (e.g., thermal motion vs. disorder) require iterative refinement using SHELXL. Key steps include:

Q. What experimental design strategies optimize the synthesis yield of this compound?

A Design of Experiments (DoE) approach is recommended:

Q. How can structure-activity relationship (SAR) studies be conducted for analogs of this compound?

- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-chlorophenyl in ) to assess antibacterial potency.

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to the methoxyphenyl moiety and evaluate changes in cytotoxicity .

- In silico modeling : Use docking studies to correlate substituent effects with target binding (e.g., dihydrofolate reductase) .

Q. What strategies address regioselectivity challenges during the synthesis of substituted tetrahydroquinazolinones?

- Directing groups : Use methoxy or hydroxy substituents to guide cyclization (e.g., 4-hydroxy-3-methoxyphenyl in the target compound) .

- Catalytic control : Employ Lewis acids (e.g., ZnCl) to favor 1,2-addition over competing pathways .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting biological activity data across studies?

- Assay variability : Compare protocols for MIC determination (e.g., broth microdilution vs. agar dilution) .

- Structural impurities : Verify purity (>95% by HPLC) to exclude side products (e.g., uncyclized intermediates) .

- Strain specificity : Cross-reference activity data against standardized microbial strains (e.g., ATCC variants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.